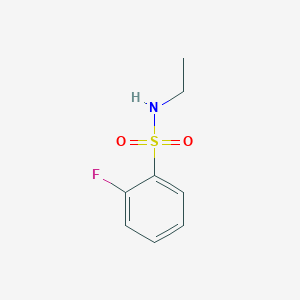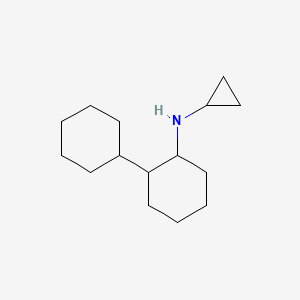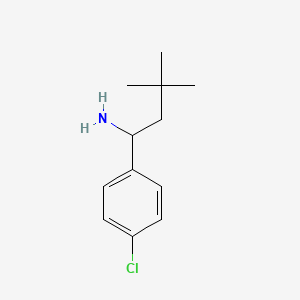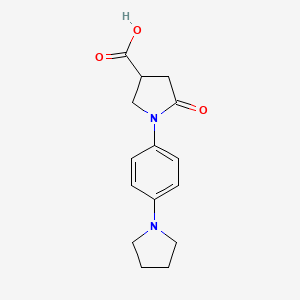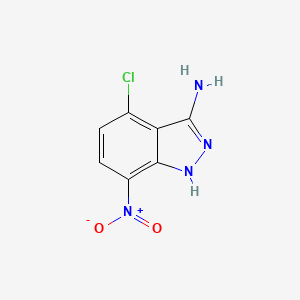
7-(Trifluoromethyl)-1,4-diazepan-5-one
説明
Trifluoromethyl groups are widely prevalent in many pharmaceuticals and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade .
Synthesis Analysis
Trifluoromethylation reactions have been extensively studied, with transition metal-mediated trifluoromethylation being a common approach . These reactions often involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds can be complex and varies depending on the specific compound. For example, some studies have shown that trifluoromethyl groups can affect the vibrational spectra and normal coordinate analysis of certain compounds .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly influence the physical and chemical properties of the compounds they are part of. For instance, they can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of pharmaceuticals and agrochemical products .科学的研究の応用
Synthesis and Characterization
- The compound has been used in the synthesis of new diazepine derivatives. Ahumada et al. (2016) described the one-pot double condensation reaction of 2-thenoyltrifluoroacetone with ethylendiamine or o-phenylenediamine, leading to the formation of new diazepine derivatives including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, characterized by X-ray diffraction analysis (Ahumada et al., 2016).
Crystal Structures and Docking Studies 2. Velusamy et al. (2015) reported the preparation, crystal structure, and docking of molecules with potential target proteins, highlighting the biological and medicinal properties of 1,4-diazepine derivatives, including antimicrobial and anticancer activities (Velusamy et al., 2015).
Microwave-Assisted Synthesis 3. Wlodarczyk et al. (2007) described a microwave-assisted synthesis method for 7-substituted-1,4-diazepin-5-ones, demonstrating an efficient approach to diazepane derivatives (Wlodarczyk et al., 2007).
Complex Formation with Metal Ions 4. Bayes et al. (2012) studied the complex formation constants of diazepam, a derivative of 1,4-benzodiazepine, with light lanthanide(III) metal ions in ethanol–water mixtures, exploring the potential for creating new metal complexes (Bayes et al., 2012).
Catalytic Synthesis and Chemical Reactions 5. Gopalakrishnan et al. (2007) developed a method to convert 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones using hydroxylamine hydrochloride under microwave irradiation, showing the compound's versatility in catalytic reactions (Gopalakrishnan et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
7-(trifluoromethyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-3-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMCGMZBBZFDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



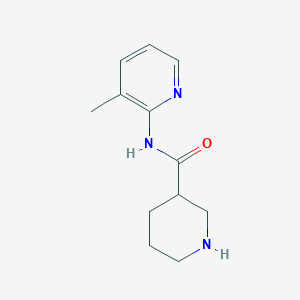
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
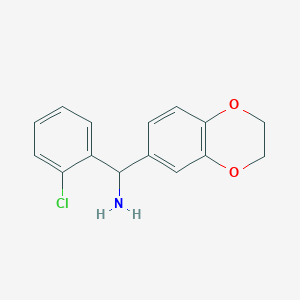
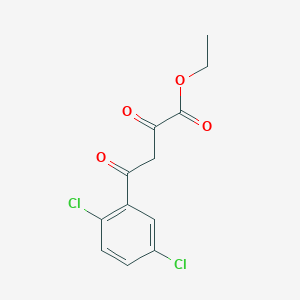
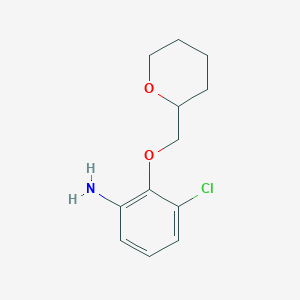
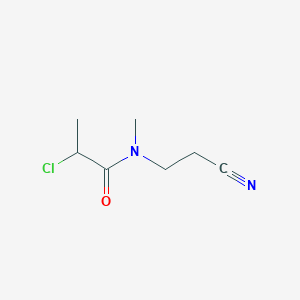
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
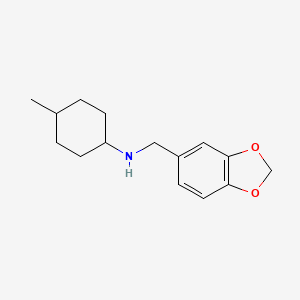
![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)
